

spectroscopic data analysis of tert-Butylurea (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **tert-Butylurea**
Cat. No.: **B072671**

[Get Quote](#)

Spectroscopic Analysis of Tert-Butylurea: A Technical Guide

This guide provides an in-depth analysis of **tert-Butylurea** using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data interpretation, and visualizations to support the structural elucidation of this compound.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from the spectroscopic analysis of **tert-Butylurea**.

Table 1: Mass Spectrometry Data

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
116.0	8.2	[M] ⁺ (Molecular Ion)
101.0	62.0	[M - CH ₃] ⁺
58.0	100.0	[C ₄ H ₁₀ N] ⁺ (Base Peak)
57.0	12.6	[C ₄ H ₉] ⁺
41.0	17.0	[C ₃ H ₅] ⁺

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3400	Strong, Broad	N-H Stretch	Amine (-NH ₂)
~3200	Strong, Broad	N-H Stretch	Amide (-NH-)
~2970	Strong	C-H Stretch (asymmetric)	Alkyl (tert-Butyl)
~2870	Medium	C-H Stretch (symmetric)	Alkyl (tert-Butyl)
~1660	Strong	C=O Stretch (Amide I)	Urea (-NH-CO-NH ₂)
~1600	Medium	N-H Bend (Amide II)	Amide (-NH-)
~1460	Medium	C-H Bend (asymmetric)	Alkyl (tert-Butyl)
~1365	Strong	C-H Bend (symmetric)	Alkyl (tert-Butyl)
~1225	Medium	C-N Stretch	Amine/Amide

Note: IR peak positions are approximate and can vary based on the sample preparation method and instrument.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

¹H NMR (Proton NMR)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.4	Broad Singlet	2H	-NH ₂
~5.2	Broad Singlet	1H	-NH-
~1.3	Singlet	9H	-C(CH ₃) ₃

¹³C NMR (Carbon NMR)

Chemical Shift (δ , ppm)	Assignment
~158	C=O (Urea)
~50	-C(CH ₃) ₃
~29	-C(CH ₃) ₃

Note: NMR chemical shifts are predicted based on typical values for the respective functional groups and may vary depending on the solvent and experimental conditions.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **tert-Butylurea** are provided below.

Mass Spectrometry (Electron Ionization - EI)

- Sample Preparation: A small quantity of solid **tert-Butylurea** is introduced directly into the mass spectrometer via a direct insertion probe.
- Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ionization chamber. This process

ejects an electron from the molecule, forming a positively charged molecular ion ($[M]^+$) and causing fragmentation.

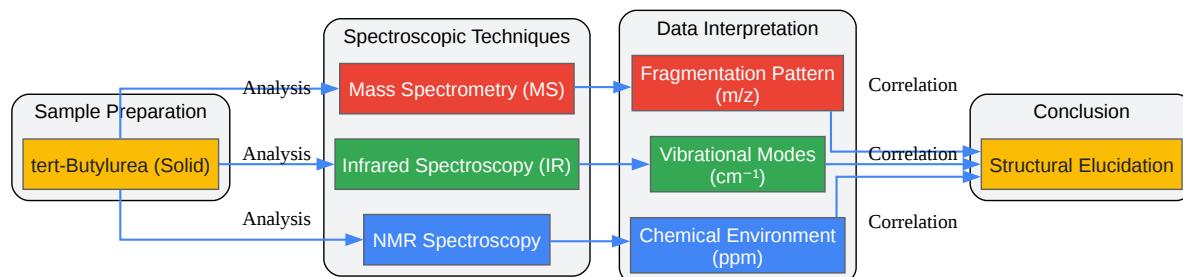
- **Analysis:** The resulting ions are accelerated into a magnetic field, which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector measures the abundance of each ion, and the data is plotted as a mass spectrum, showing the relative intensity of each ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (Solid Film Method):**
 - A small amount of **tert-Butylurea** (approximately 10-20 mg) is dissolved in a few drops of a volatile solvent (e.g., methanol or acetone).
 - A single drop of this solution is applied to the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
 - The solvent is allowed to evaporate completely, leaving a thin, solid film of the sample on the plate.
- **Background Spectrum:** A background spectrum of the clean, empty sample compartment is recorded to account for atmospheric CO_2 and water vapor, as well as any instrumental artifacts.
- **Sample Analysis:** The salt plate with the sample film is placed in the spectrometer's sample holder.
- **Data Acquisition:** The sample is irradiated with a broad range of infrared frequencies, and the transmitted radiation is measured. The instrument's software performs a Fourier transform on the resulting interferogram to generate the infrared spectrum.

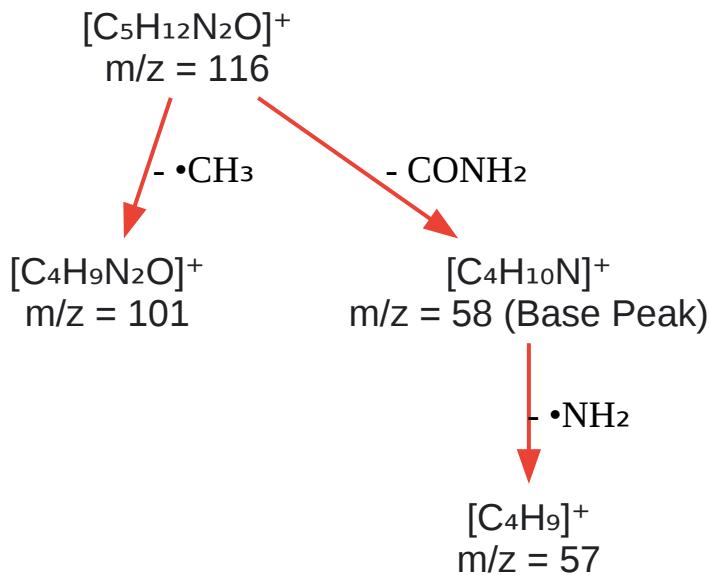
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State)

- **Sample Preparation:**


- A finely powdered sample of **tert-Butylurea** is packed into a solid-state NMR rotor (typically made of zirconia).
- The rotor is capped to contain the sample securely.

- Instrument Setup:
 - The rotor is placed in the NMR probe.
 - The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

- Data Acquisition:
 - The sample is spun at a high speed (several kilohertz) at the "magic angle" (54.7°) relative to the main magnetic field. This technique, known as Magic Angle Spinning (MAS), is crucial for averaging out anisotropic interactions that broaden the signals in solid samples, thereby producing sharper, more solution-like spectra.
 - For ¹³C NMR, Cross-Polarization (CP) is often used to enhance the signal of the low-abundance ¹³C nuclei by transferring magnetization from the abundant ¹H nuclei.
 - A standard pulse sequence is applied to acquire the Free Induction Decay (FID), which is then Fourier-transformed to yield the NMR spectrum.


Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of **tert-Butylurea**.

[Click to download full resolution via product page](#)

Workflow for Spectroscopic Analysis of **tert-Butylurea**.

[Click to download full resolution via product page](#)

Proposed Mass Spectrometry Fragmentation of **tert-Butylurea**.

Predicted NMR Spectral Assignments for **tert-Butylurea**.

- To cite this document: BenchChem. [spectroscopic data analysis of tert-Butylurea (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b072671#spectroscopic-data-analysis-of-tert-butylurea-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com